An In-depth Technical Guide to 5-Amino-2-chloro-4-fluorophenol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Amino-2-chloro-4-fluorophenol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Amino-2-chloro-4-fluorophenol, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. With a focus on its relevance to drug development, this document details its synthesis, spectroscopic characteristics, and its role as a precursor in the development of targeted cancer therapies, specifically as a building block for vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors.
Core Chemical and Physical Properties
5-Amino-2-chloro-4-fluorophenol is a substituted aromatic compound with the CAS number 84478-72-8. Its multifaceted structure, incorporating amino, chloro, fluoro, and hydroxyl functional groups, makes it a versatile reagent in organic synthesis. The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol |
| Melting Point | 157-160 °C |
| Boiling Point | 271.9 °C at 760 mmHg |
| Density | 1.519 g/cm³ |
| Flash Point | 118.2 °C |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. |
Synthesis of 5-Amino-2-chloro-4-fluorophenol
The primary route for the synthesis of 5-Amino-2-chloro-4-fluorophenol involves the hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate.[1] This method provides a good yield and selectivity.
Experimental Protocol: Laboratory-Scale Synthesis
Materials:
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(5-amino-2-chloro-4-fluorophenyl) ethyl carbonate
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23% Aqueous sodium hydroxide solution
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Concentrated hydrochloric acid
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Methyl isobutyl ketone (MIBK)
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Water
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Hydrosulfite (optional, for color improvement)
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Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
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Magnetic stirrer and heating mantle
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pH meter or pH paper
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Rotary evaporator
Procedure:
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, charge (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate and water. For color improvement, a small amount of hydrosulfite can be added.
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Hydrolysis: While maintaining the temperature at 35-45 °C, add a 23% aqueous sodium hydroxide solution dropwise to the stirred mixture over a period of 2-3 hours.
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Aging: After the addition is complete, continue to stir the mixture at the same temperature for an additional 3-4 hours to ensure the hydrolysis reaction goes to completion.
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Neutralization: Cool the reaction mixture to 20-25 °C. Carefully add concentrated hydrochloric acid dropwise to neutralize the mixture to a pH of approximately 7.
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Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer twice with methyl isobutyl ketone.
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Isolation: Combine the organic layers and concentrate them under reduced pressure using a rotary evaporator to remove the solvent.
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Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Amino-2-chloro-4-fluorophenol as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Amino-2-chloro-4-fluorophenol.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The aromatic region will display two doublets, characteristic of a 1,2,4,5-tetrasubstituted benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents. The amino and hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons will be influenced by the attached functional groups. The carbon attached to the hydroxyl group will be significantly downfield, while the carbons bearing the amino, chloro, and fluoro groups will also show characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key absorption bands are expected for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-N stretching, C-O stretching, and C-Cl and C-F stretching vibrations in the fingerprint region. The aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of 161.56 would be observed. The fragmentation pattern would likely involve the loss of small molecules such as CO, HCN, and HCl, as well as the halogen atoms, leading to characteristic fragment ions that can be used to confirm the structure.
Application in Drug Discovery: Targeting the VEGF Signaling Pathway
5-Amino-2-chloro-4-fluorophenol is a crucial building block in the synthesis of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors.[2] VEGF and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[3][4]
The VEGF Signaling Pathway
The VEGF signaling pathway is initiated by the binding of VEGF ligands to their receptors on the surface of endothelial cells. This binding leads to the dimerization and autophosphorylation of the VEGFRs, activating their intracellular tyrosine kinase domains. This, in turn, triggers a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, survival, and permeability, all of which are critical for angiogenesis.[5][6][7][8]
Role in Cancer Therapy
In many types of cancer, tumor cells overexpress VEGF, leading to uncontrolled angiogenesis that supplies the tumor with nutrients and oxygen, facilitating its growth and spread.[3][9] Therefore, inhibiting the VEGF signaling pathway is a well-established strategy in cancer therapy. Small molecule inhibitors that target the ATP-binding site of the VEGFR tyrosine kinase domain can effectively block the downstream signaling cascade. 5-Amino-2-chloro-4-fluorophenol provides a key structural motif for the synthesis of such inhibitors, contributing to their binding affinity and selectivity for VEGFRs.
VEGF Signaling Pathway Diagram
Caption: Simplified diagram of the VEGF signaling pathway in angiogenesis.
Conclusion
5-Amino-2-chloro-4-fluorophenol is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the development of targeted cancer therapies. Its synthesis is well-established, and its structural features make it an ideal precursor for VEGFR inhibitors. A thorough understanding of its chemical properties and its role in the context of the VEGF signaling pathway is essential for researchers and scientists working on the discovery and development of novel anticancer agents. This guide provides a foundational resource to support these endeavors.
References
- 1. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]
- 2. JPH05262704A - Process for producing 5-amino-2-chloro-4-fluorophenoxyacetic acid ester - Google Patents [patents.google.com]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The role of vascular endothelial growth factor in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 8. VEGF Pathway | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]





